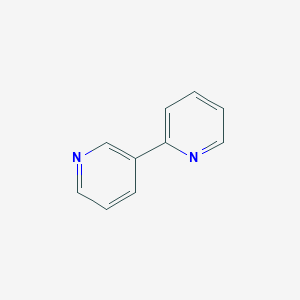
5-Bromo-2-Cyanopyridine
Vue d'ensemble
Description
5-Bromo-2-cyanopyridine (5-B2CP) is an organic compound belonging to the pyridine family of heterocyclic aromatic compounds. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. 5-B2CP is of interest due to its ability to act as an electron acceptor in organic synthesis, its ability to form stable complexes with metal ions, and its ability to act as a ligand in coordination chemistry. It has also been studied for its potential use as a pharmaceutical agent and as a reagent in biochemistry.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
“5-Bromo-2-Cyanopyridine” est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de divers médicaments pharmaceutiques. Les médicaments spécifiques auxquels il contribue ne sont pas mentionnés, mais les intermédiaires sont cruciaux dans le processus de fabrication des médicaments.
Synthèse d'analogues de diamidines d'aza-terphényle
Ce composé peut être utilisé dans la synthèse d'analogues de diamidines d'aza-terphényle . Ces analogues présentent une activité antiprotozoaire puissante, ce qui signifie qu'ils peuvent être efficaces pour traiter les maladies causées par les protozoaires.
Synthèse de la pyridine-dicétopyrrolopyrrole (PyDPP)
“this compound” peut également être utilisé dans la synthèse de la pyridine-dicétopyrrolopyrrole (PyDPP) . La PyDPP est un élément constitutif de la préparation de copolymères à faible bande interdite.
Utilisation dans les cellules solaires polymères
Les copolymères à faible bande interdite synthétisés à partir de PyDPP peuvent être utilisés comme donneur d'électrons dans les cellules solaires polymères . Cette application fait partie du domaine plus large de la recherche sur les énergies renouvelables, en particulier dans le développement de cellules solaires plus efficaces.
Solubilité dans divers solvants
“this compound” est soluble dans le dichlorométhane, l'éther, l'acétate d'éthyle et le méthanol . Cette propriété est importante dans diverses réactions chimiques où la solubilité des réactifs peut affecter de manière significative le résultat de la réaction.
Incompatibilité avec les agents oxydants
Ce composé est incompatible avec les agents oxydants . Cette information est cruciale pour la manipulation et le stockage du composé, ainsi que pour son utilisation dans les réactions chimiques.
Mécanisme D'action
Target of Action
5-Bromo-2-Cyanopyridine is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as those from this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes .
Pharmacokinetics
It’s known that the compound’s success in the suzuki–miyaura coupling reaction is due to its stability, readiness for preparation, and environmentally benign nature . These properties likely influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of this compound’s action is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , and pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability and environmentally benign nature of this compound make it suitable for use under these conditions . .
Safety and Hazards
5-Bromo-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If symptoms persist, it is advised to call a physician .
Propriétés
IUPAC Name |
5-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUVBQFSNBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355754 | |
| Record name | 5-Bromo-2-Cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97483-77-7 | |
| Record name | 5-Bromo-2-Cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

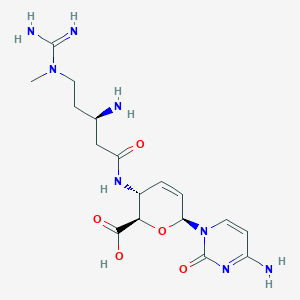

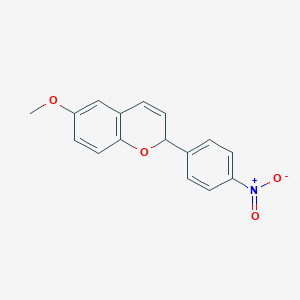

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

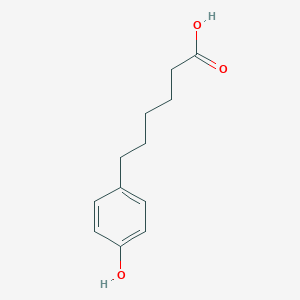
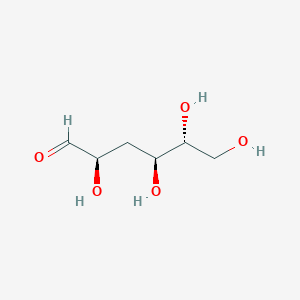

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)


